molecular formula C9H13BO3 B3115856 4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid CAS No. 2121513-77-5

4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid

Cat. No.: B3115856
CAS No.: 2121513-77-5
M. Wt: 180.01 g/mol
InChI Key: BGGDJNYSKZIBRN-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which also contains hydroxymethyl and dimethyl substituents. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid typically involves the reaction of 4-bromo-2,6-dimethylbenzyl alcohol with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst like palladium acetate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The boronic acid group can be reduced to form a borane derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-2,6-dimethylphenylboronic acid.

    Reduction: 4-(Hydroxymethyl)-2,6-dimethylphenylborane.

    Substitution: Various substituted phenylboronic acids depending on the electrophile used.

Scientific Research Applications

4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling reaction, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydroxymethyl)phenylboronic acid
  • 2,6-Dimethylphenylboronic acid
  • 4-(Hydroxymethyl)-2-methylphenylboronic acid

Uniqueness

4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid is unique due to the presence of both hydroxymethyl and dimethyl substituents on the phenyl ring. This combination of functional groups enhances its reactivity and makes it a versatile reagent in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in chemical reactions.

Properties

IUPAC Name

[4-(hydroxymethyl)-2,6-dimethylphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-4,11-13H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGDJNYSKZIBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)CO)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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